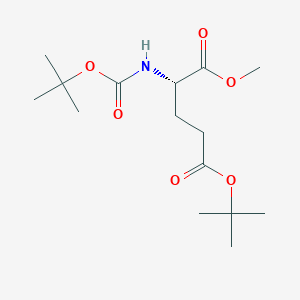

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Description

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (CAS: 18635-51-3) is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and two ester functionalities. Its molecular formula is C₁₅H₂₇NO₆, with a molecular weight of 317.38 g/mol . The compound is stored under dry conditions at room temperature and is commonly utilized as an intermediate in peptide synthesis and pharmaceutical research due to its Boc group, which provides temporary protection for amines during multi-step reactions .

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-14(2,3)21-11(17)9-8-10(12(18)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMOKJOSDZAYSQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boc-Glu(otbu)-ome, also known as 5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate or (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, is a derivative of glutamic acid. It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate tert-butyl ester residues. The primary targets of this compound are therefore the peptide chains that it helps to form.

Mode of Action

As an N-terminal protected amino acid, Boc-Glu(otbu)-ome interacts with its targets (the peptide chains) by being incorporated into them during the process of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted side reactions during the synthesis process.

Biochemical Pathways

The biochemical pathways affected by Boc-Glu(otbu)-ome are those involved in peptide synthesis. By contributing to the formation of unique peptides, this compound can influence a wide range of biological processes, depending on the specific function of the peptide being synthesized.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptides would depend on their specific structures and sequences.

Result of Action

The molecular and cellular effects of Boc-Glu(otbu)-ome’s action are primarily seen in the unique peptides that it helps to synthesize. These peptides can have a wide range of effects, depending on their specific structures and sequences.

Action Environment

The action of Boc-Glu(otbu)-ome is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent conditions. Furthermore, the stability of this compound can be influenced by storage conditions. It is recommended to be stored at -20°C to maintain its stability.

Biological Activity

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, a derivative of glutamic acid, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H27NO6

- Molecular Weight : 317.382 g/mol

- CAS Number : 18635-51-3

- Purity : Typically ≥95%

The compound functions primarily as an N-terminal protected amino acid. Its mechanism involves incorporation into peptide chains during synthesis, influencing various biological processes depending on the specific peptides formed. The biochemical pathways affected include:

- Peptide Synthesis : It contributes to the formation of unique peptides that can modulate cellular functions.

- Target Interactions : The compound interacts with peptide chains, affecting their stability and functionality.

Pharmacological Effects

Research indicates that this compound influences several biological processes:

- Peptide Formation : Enhances the synthesis of bioactive peptides that can have therapeutic effects.

- Cellular Mechanisms : Alters cellular signaling pathways through the modulation of peptide interactions.

Case Studies and Research Findings

-

Study on Peptide Synthesis :

- A study demonstrated that the incorporation of this compound into peptide sequences led to enhanced stability and bioactivity of the resulting peptides .

- In Vivo Evaluations :

- Toxicity Assessments :

Comparative Analysis

| Property | This compound |

|---|---|

| Molecular Weight | 317.382 g/mol |

| Purity | ≥95% |

| Biological Role | Peptide synthesis enhancer |

| Pharmacological Applications | Potential therapeutic agent in peptide-based therapies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

This isomer (CAS: 24277-38-1) shares the same molecular formula (C₁₅H₂₇NO₆) and weight (317.38 g/mol) as the target compound but differs in the positional arrangement of the tert-butyl and methyl ester groups (positions 1 and 5 vs. 5 and 1) .

Key Differences:

Functional Analog: (S)-tert-Butyl 2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate

This compound (described in ) features a bis-Boc-protected amino group and a ketone (oxo) group at position 5, distinguishing it from the target compound’s single Boc group and ester functionalities.

Key Differences:

- Molecular Complexity : The bis-Boc group enhances steric protection but complicates deprotection steps. The ketone group increases electrophilicity, making it reactive toward nucleophiles like hydrides or Grignard reagents .

- Synthetic Utility: Used in reductions (e.g., with diisobutylaluminum hydride, DIBAL-H) to generate aldehydes or alcohols for imaging agents, as noted in patents related to molecular imaging .

Data Table: Comparative Analysis

Preparation Methods

Structural and Functional Overview

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (molecular formula: C₁₅H₂₇NO₆; molecular weight: 317.38 g/mol) features three key functional groups:

- A tert-butoxycarbonyl (Boc) group at the α-amino position, providing acid-labile protection.

- A tert-butyl ester at the γ-carboxylic acid, offering base stability.

- A methyl ester at the α-carboxylic acid, facilitating subsequent deprotection under mild conditions.

The stereochemistry at the α-carbon (S-configuration) is retained through careful control of reaction conditions to prevent racemization, a critical factor for biological activity.

Synthetic Methodologies

Stepwise Protection and Esterification

Amino Group Protection

The synthesis begins with L-glutamic acid, where the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A mixture of water and dioxane (1:1) at pH 9–10 ensures efficient Boc incorporation while minimizing ester hydrolysis. Typical yields exceed 85% when using a 2:1 molar ratio of Boc₂O to glutamic acid at 0–5°C.

γ-Carboxylic Acid Esterification

The γ-carboxyl group is selectively esterified with tert-butyl alcohol via a transesterification reaction. Patent CN106008271A details the use of tert-butyl acetate and perchloric acid (HClO₄) as a catalyst, achieving 72% yield after 12 hours at 25°C. The tert-butyl group’s steric bulk directs esterification to the γ-position, while the α-carboxyl remains unreacted.

α-Carboxylic Acid Methylation

Fischer esterification with anhydrous methanol and HCl gas converts the α-carboxyl to a methyl ester. This step proceeds quantitatively after 48–72 hours under reflux, with subsequent neutralization (pH 7–8) isolating the product.

One-Pot Sequential Protection

Recent advances employ transition metal coordination to streamline synthesis. Mixing L-glutamic acid with copper(II) acetate in tert-butyl acetate forms a Cu²⁺ complex that directs tert-butylation to the γ-position. Subsequent Boc protection at pH 8.5–9.0 and methylation with methyl iodide yields the title compound in 68% overall yield. This method reduces purification steps but requires precise pH control to avoid byproducts.

Optimization Challenges

Regioselectivity Control

Differentiating the α- and γ-carboxylic acids is nontrivial. The patent CN106008271A resolves this by leveraging tert-butyl acetate’s bulkiness in transesterification, favoring γ-selectivity (85:15 γ:α ratio). Adding 10 mol% ZnCl₂ further enhances selectivity to 93:7.

Racemization Mitigation

High temperatures (>40°C) or prolonged acidic conditions during esterification risk racemization. Conducting reactions below 25°C and using HOBt (1-hydroxybenzotriazole) as an additive reduces epimerization to <2%.

Analytical Characterization

LC-MS analysis confirms >98% purity, with m/z 318.18 [M+H]⁺. Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess ≥99%.

Industrial Applications

The compound’s stability under basic conditions makes it ideal for solid-phase peptide synthesis (SPPS). Its tert-butyl ester withstands piperidine deprotection (20% in DMF), while the methyl ester is cleaved by LiOH/THF/water. In medicinal chemistry, it serves as a precursor to prostaglandin analogs and kinase inhibitors, where the Boc group is later exchanged for bioactive moieties.

Comparative Method Analysis

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Stepwise Protection | 72% | High purity, scalable | Multiple purification steps |

| One-Pot Metal-Assisted | 68% | Fewer steps, cost-effective | Requires metal removal |

| Fischer Esterification | 85% | Rapid α-methylation | Harsh acidic conditions |

Q & A

Q. What are the key synthetic steps for preparing (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate?

The synthesis involves sequential protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions to prevent hydrolysis. Critical steps include:

- Amino Protection : Reaction with Boc₂O in dichloromethane or tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP) .

- Esterification : Methylation of the carboxyl group using methanol and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity?

The Boc group acts as a temporary protecting group for amines, enhancing stability during synthesis by preventing unwanted nucleophilic reactions. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid) without disrupting ester functionalities . This allows precise control in multi-step syntheses, particularly in peptide coupling .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

- 1H NMR : Identifies chemical shifts for the Boc-protected amine (δ 1.3–1.5 ppm for tert-butyl groups) and ester methyl groups (δ 3.6–3.8 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (1730–1750 cm⁻¹ for esters and Boc carbamates) .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can competing reactions during Boc protection be mitigated in large-scale syntheses?

Competing hydrolysis or overprotection is minimized by:

- Stoichiometric Control : Using excess Boc₂O (1.5–2.0 equivalents) to ensure complete amino group protection .

- Solvent Optimization : Anhydrous dichloromethane reduces water-mediated side reactions .

- Reaction Monitoring : Real-time tracking via TLC or in situ NMR to detect intermediates .

Q. What strategies resolve overlapping NMR signals in stereochemical analysis?

Signal overlap in diastereomeric mixtures can be addressed by:

- Chiral Shift Reagents : Europium-based reagents enhance splitting of enantiomeric signals .

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings, clarifying stereochemistry .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Q. What challenges arise during purification of intermediates with multiple protecting groups?

Common issues include:

- Co-Elution : Similar polarity of Boc and ester groups necessitates gradient elution (5–30% ethyl acetate in hexane) .

- Crystallization Limitations : Amorphous intermediates may require trituration with cold ether or hexane .

Data Contradiction and Methodological Challenges

Q. How should researchers address contradictory solubility data in cross-coupling reactions?

Solubility discrepancies (e.g., in THF vs. DMF) are resolved by:

Q. Why do reported yields vary for the reductive amination of this compound?

Yield inconsistencies (60–90%) stem from:

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Comparative analysis of analogs (e.g., phenyl vs. biphenyl substitutions) reveals:

- Bioactivity Trends : Biphenyl derivatives exhibit enhanced enzyme inhibition due to hydrophobic interactions .

- Steric Effects : Bulkier tert-butyl groups reduce metabolic degradation in vivo .

Tables for Reference

Q. Table 1. Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| (S)-5-(Biphenyl-4-yl)-4-Boc-amino acid | C23H29NO4 | Biphenyl moiety | Enhanced enzyme inhibition |

| (R)-3-Boc-amino-4-methylpentanoic acid | C12H23NO4 | Simpler structure | Metabolic pathway studies |

Q. Table 2. Optimized Reaction Conditions for Boc Protection

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc₂O Equivalents | 1.5–2.0 | Prevents incomplete protection |

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Reaction Time | 12–18 hours | Ensures >95% conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.